molecular formula C20H21FN2O3S B2890506 1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034311-63-0

1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Cat. No. B2890506
CAS RN: 2034311-63-0
M. Wt: 388.46
InChI Key: VHXNBJLDESQQSH-UHFFFAOYSA-N
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Description

1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H21FN2O3S and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

  • Antibacterial Agents

    The compound shows significant in vitro and in vivo antibacterial activities, particularly against Gram-positive and Gram-negative bacteria. Studies have demonstrated its efficacy in treating bacterial infections in mouse models, highlighting its potential as a therapeutic agent in combating various bacterial pathogens (Frigola et al., 1994).

  • Structure-Activity Relationships

    Research has explored the structure-activity relationships of similar compounds, revealing that specific modifications, such as the introduction of a cyclopropyl or substituted phenyl group, can enhance antibacterial properties. This underscores the importance of structural variations in determining the efficacy of these compounds (Bouzard et al., 1992).

  • Antibacterial Efficacy and Pharmacokinetics

    Investigations into the antibacterial efficacy and pharmacokinetic properties of variants of this compound, such as E-4767 and E-5065, have shown promising results against a range of bacterial species. These studies are crucial for understanding the therapeutic potential and optimization of these compounds (Gargallo‐Viola et al., 2001).

  • Potent Antibacterial Activities

    Certain derivatives of this compound exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics. This suggests its potential use in developing new antibacterial agents (Kuramoto et al., 2003).

Other Applications

  • Pesticidal Activities

    Derivatives of this compound have been studied for their pesticidal activities, particularly against mosquito larvae and phytopathogenic fungi. This indicates a potential application in agriculture for pest control (Choi et al., 2015).

  • Inhibition of Cholesterol Absorption

    Research has also explored the compound's potential in inhibiting cholesterol absorption, highlighting its relevance in treating cholesterol-related conditions (Rosenblum et al., 1998).

  • In Vivo Binding Properties for Nicotinic Receptors

    The compound has shown promising results in binding to nicotinic acetylcholine receptors, suggesting potential applications in neurological research and treatment (Doll et al., 1999).

  • Antidepressant and Nootropic Agents

    Some derivatives have been investigated for their antidepressant and nootropic activities, indicating potential use in the treatment of depression and cognitive enhancement (Thomas et al., 2016).

properties

IUPAC Name

1-cyclopropyl-4-[1-[2-(4-fluorophenyl)sulfanylacetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c1-13-8-16(9-19(24)23(13)15-4-5-15)26-17-10-22(11-17)20(25)12-27-18-6-2-14(21)3-7-18/h2-3,6-9,15,17H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXNBJLDESQQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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